2-Ethyl-6-nitro-1,3-benzoxazole
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Overview
Description
2-Ethyl-6-nitro-1,3-benzoxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused with an oxazole ring, with an ethyl group at the 2-position and a nitro group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-nitro-1,3-benzoxazole typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones. One common method includes the reaction of 2-aminophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate in dry acetone . Another method involves the use of 2-aminophenol and nitrobenzaldehyde under acidic conditions to form the benzoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactions followed by cyclization. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as metal triflates and ionic liquids are often employed to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-nitro-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, aryl halides, nucleophiles.
Cyclization: Acidic or basic conditions, appropriate catalysts.
Major Products Formed
Reduction: 2-Ethyl-6-amino-1,3-benzoxazole.
Substitution: Various alkyl or aryl derivatives of this compound.
Cyclization: Complex heterocyclic compounds.
Scientific Research Applications
2-Ethyl-6-nitro-1,3-benzoxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-nitro-1,3-benzoxazole involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The benzoxazole ring can also interact with DNA and proteins, disrupting their function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2-Butyl-6-nitro-1,3-benzoxazole: Similar structure with a butyl group instead of an ethyl group.
2-Methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine: Contains a dihydrobenzoxazine ring instead of a benzoxazole ring.
1,3-Benzoxazol-6-amine: Lacks the nitro group and has an amino group at the 6-position.
Uniqueness
2-Ethyl-6-nitro-1,3-benzoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethyl and nitro groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
2-ethyl-6-nitro-1,3-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-2-9-10-7-4-3-6(11(12)13)5-8(7)14-9/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGXXJTVFLMTPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(O1)C=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377028 |
Source
|
Record name | 2-ethyl-6-nitro-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13243-39-5 |
Source
|
Record name | 2-ethyl-6-nitro-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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